N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied in various scientific researches . It is a white powder with a melting point of 85–87°C .
Synthesis Analysis
This compound has been synthesized using different methods. One method involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include C–C bond cleavage promoted by I2 and TBHP . In addition, a Diels–Alder reaction between the key intermediate 5 and Benzyl 1,2,3-triazine-5-carboxylate (9) led to the formation of the correspondent compound 10 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 85–87°C . The compound is a white powder . The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Bioactivity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide and its derivatives are significant in the realm of heterocyclic chemistry, primarily due to their varied biological activities and potential in drug development. Research has demonstrated the synthesis of novel compounds featuring the pyrazine carboxamide structure, which exhibit promising antitumor, antimicrobial, and antiangiogenic activities. For instance, compounds with the pyrazine structure have been synthesized to explore their cytotoxic effects against certain cancer cell lines, showing comparable inhibition effects to standard treatments such as 5-fluorouracil. Moreover, these compounds have been evaluated for their antimicrobial properties, with some demonstrating significant activity (Riyadh, 2011).
Another study focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were characterized and assessed for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage abilities were explored, showing that certain derivatives had significant anti-angiogenic and DNA cleavage activities, hinting at their potential as anticancer agents by targeting both angiogenesis and DNA integrity (Kambappa et al., 2017).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
The role of heterocyclic compounds, including those containing pyrazine, in pharmaceuticals and agrochemicals, is well-documented. Nitrogen-containing heterocycles, such as pyrazines, are integral structural components due to their high biological activity. These compounds are utilized across various applications, including as herbicides, insecticides, pharmaceuticals, and in the synthesis of vitamins and adhesives. Pyrazine derivatives, for instance, are employed in the creation of flavors, fragrances, and as intermediates in pharmaceutical manufacturing, showcasing the versatility and significance of these compounds in both therapeutic and industrial contexts (Higasio & Shoji, 2001).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their activity.
Biochemical Pathways
This pathway regulates various cellular processes such as cell proliferation, differentiation, survival, and metabolism .
Pharmacokinetics
Similar compounds have been found to exhibit rapid clearance and low oral bioavailability
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c22-14(13-11-16-6-7-17-13)20-10-12-2-8-21(9-3-12)15-18-4-1-5-19-15/h1,4-7,11-12H,2-3,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTXLDYIWGRVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.